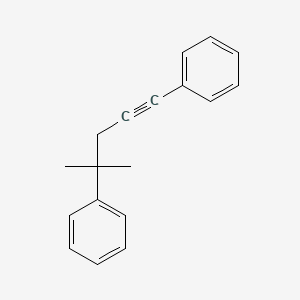
1,4-Diphenyl-4-methyl-1-pentyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-4-methyl-1-pentyne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and phenyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-4-methyl-1-pentyne can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenyl-1-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-4-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,4-Diphenyl-4-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-diphenyl-4-methyl-1-pentyne involves its interaction with molecular targets through its alkyne and phenyl groups. The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The phenyl groups can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diphenyl-1-butyne
- 4-Methyl-1-pentyne
- 1,4-Diphenyl-1,3-butadiene
Uniqueness
1,4-Diphenyl-4-methyl-1-pentyne is unique due to the presence of both phenyl groups and a methyl group attached to the alkyne carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of phenyl and methyl groups enhances its stability and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
917878-21-8 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
(2-methyl-5-phenylpent-4-yn-2-yl)benzene |
InChI |
InChI=1S/C18H18/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,15H2,1-2H3 |
Clé InChI |
MQUZIRXSBSCDEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


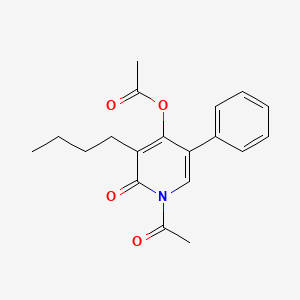
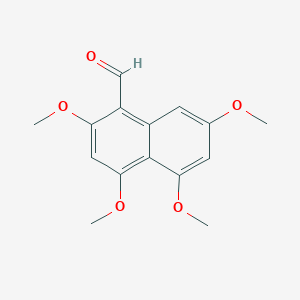

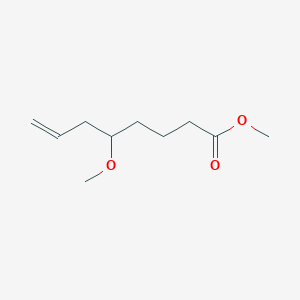
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

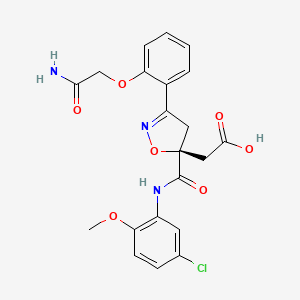


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)

